3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine
Overview
Description
3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine: is a compound that combines the structural features of adamantane and tetrazole. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, while tetrazole is a five-membered ring containing four nitrogen atoms. This unique combination imparts interesting chemical and physical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine typically involves the following steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Attachment to Adamantane: : The synthesized tetrazole is then attached to an adamantane derivative. This can be achieved through a nucleophilic substitution reaction where the tetrazole acts as a nucleophile, attacking a suitable electrophilic site on the adamantane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the tetrazole ring, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
-
Substitution: : The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Halogenation is a common substitution reaction, using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The adamantane structure is known for its antiviral properties, and the tetrazole ring can enhance binding affinity to biological targets.
Medicine
In medicine, derivatives of this compound are explored for their potential use as antiviral or antibacterial agents. The rigid structure of adamantane can help in the design of drugs that are resistant to metabolic degradation.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal stability or as additives in lubricants to improve performance.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The tetrazole ring can act as a hydrogen bond donor or acceptor, while the adamantane moiety provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Lacks the tetrazole ring, making it less versatile in terms of hydrogen bonding interactions.
5-Methyl-2H-tetrazole: Lacks the adamantane structure, reducing its hydrophobic interaction potential.
Rimantadine: An antiviral drug with a similar adamantane structure but different functional groups.
Uniqueness
3-(5-Methyl-2H-tetrazol-2-YL)-1-adamantanamine is unique due to its combination of a rigid adamantane structure and a versatile tetrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-(5-methyltetrazol-2-yl)adamantan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-8-14-16-17(15-8)12-5-9-2-10(6-12)4-11(13,3-9)7-12/h9-10H,2-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEPUWOMZAMMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672524 | |
Record name | 3-(5-Methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-76-1 | |
Record name | 3-(5-Methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-Methyl-2H-tetrazol-2-yl)-1-adamantanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.